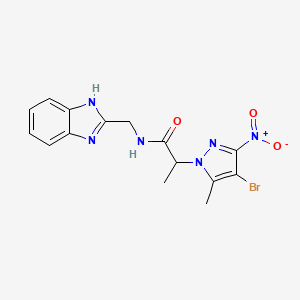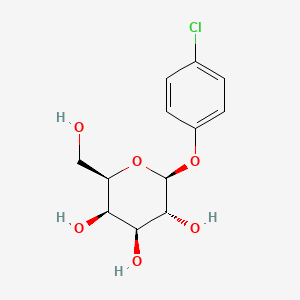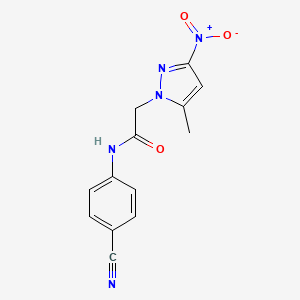![molecular formula C21H21NO4 B11499056 [5-Hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B11499056.png)
[5-Hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a pyrrolidin-1-ylmethyl group and a methanone moiety attached to a 4-methoxyphenyl group. The hydroxyl group at the 5-position of the benzofuran ring adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Pyrrolidin-1-ylmethyl Group: The pyrrolidin-1-ylmethyl group can be introduced via a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the benzofuran ring.
Attachment of the Methanone Moiety: The methanone group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form a ketone or aldehyde.
Reduction: The methanone moiety can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, particularly at the 2-position, due to the electron-donating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-oxo-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl-(4-methoxyphenyl)methanone.
Reduction: Formation of [5-Hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]-(4-methoxyphenyl)methanol.
Substitution: Formation of 2-substituted derivatives of the benzofuran ring.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used as a probe to study the interactions of benzofuran derivatives with biological targets such as enzymes and receptors. Its structural features may also make it a candidate for drug discovery and development.
Medicine
Potential medicinal applications include its use as a lead compound for the development of new therapeutic agents. The presence of the benzofuran ring and the pyrrolidin-1-ylmethyl group suggests potential activity against various biological targets, including central nervous system receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its chemical reactivity also makes it suitable for use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [5-Hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone is likely to involve interactions with specific molecular targets such as enzymes or receptors. The hydroxyl group at the 5-position and the methanone moiety may participate in hydrogen bonding and other non-covalent interactions, facilitating binding to the target. The pyrrolidin-1-ylmethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
[5-Hydroxy-4-(methyl)-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone: Similar structure but lacks the pyrrolidin-1-ylmethyl group.
[5-Hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]-(4-hydroxyphenyl)methanone: Similar structure but has a hydroxyl group instead of a methoxy group on the phenyl ring.
[5-Hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]-(4-chlorophenyl)methanone: Similar structure but has a chlorine atom instead of a methoxy group on the phenyl ring.
Uniqueness
The unique combination of the benzofuran ring, the pyrrolidin-1-ylmethyl group, and the methanone moiety with a 4-methoxyphenyl group distinguishes this compound from its analogues. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C21H21NO4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H21NO4/c1-25-15-6-4-14(5-7-15)21(24)17-13-26-19-9-8-18(23)16(20(17)19)12-22-10-2-3-11-22/h4-9,13,23H,2-3,10-12H2,1H3 |
InChI Key |
JZVAMPSVLXLRKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)CN4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-fluorophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11498993.png)
![7-(2-methoxyphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B11498996.png)
![N-(4-chlorophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B11499016.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11499023.png)
![2-Ethyl-3-methyl-1-{[3-(trifluoromethyl)phenyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11499026.png)
![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11499033.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide](/img/structure/B11499037.png)
![methyl 11-(3-bromo-4,5-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11499044.png)
![2-[(1-Adamantylcarbonyl)amino]-2-methylpropyl thiophene-2-carboxylate](/img/structure/B11499046.png)
![3-{4-ethoxy-6-[(tetrahydrofuran-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11499051.png)

